molecular formula C19H15BrN4O3 B3894710 N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide

N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide

Cat. No. B3894710
M. Wt: 427.3 g/mol
InChI Key: HMJAQBQLTDDSEF-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide, also known as BNAAH, is a chemical compound that has been widely studied for its potential applications in scientific research. BNAAH is a hydrazide derivative that has been synthesized through a variety of methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase B (Akt), a key signaling pathway involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and the promotion of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of acetylcholinesterase activity, and the inhibition of MMP activity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide in lab experiments is its high purity and yield, which makes it suitable for use in a variety of assays and experiments. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that may be more toxic. One limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays or experiments.

Future Directions

There are several future directions for the study of N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide. One potential avenue of research is the development of this compound-based anti-cancer drugs, which could potentially be used to treat a variety of different types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease. Finally, additional studies are needed to explore the potential antioxidant properties of this compound and their potential therapeutic effects.

Scientific Research Applications

N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine.

properties

IUPAC Name

N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O3/c20-17-8-5-13(9-18(17)24(26)27)11-22-23-19(25)12-21-16-7-6-14-3-1-2-4-15(14)10-16/h1-11,21H,12H2,(H,23,25)/b22-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJAQBQLTDDSEF-SSDVNMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(4-bromo-3-nitrobenzylidene)-2-(2-naphthylamino)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.